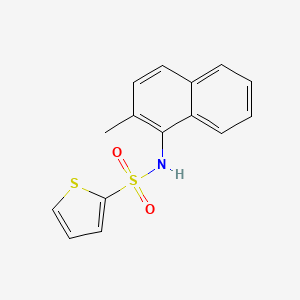

N-(2-methylnaphthalen-1-yl)thiophene-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylnaphthalen-1-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S2/c1-11-8-9-12-5-2-3-6-13(12)15(11)16-20(17,18)14-7-4-10-19-14/h2-10,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITONRCGCZCIYDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)NS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylnaphthalen-1-yl)thiophene-2-sulfonamide typically involves the reaction of 2-methylnaphthalene with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-methylnaphthalen-1-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

N-(2-methylnaphthalen-1-yl)thiophene-2-sulfonamide belongs to the class of thiophene sulfonamides. Its structure features a thiophene ring, a sulfonamide group (-SO2NH2), and a 2-methylnaphthalenyl substituent. This configuration enhances its solubility and biological activity, making it a candidate for diverse applications.

Pharmaceutical Applications

The compound has shown significant promise in pharmaceutical research, particularly for its antibacterial and anticancer properties.

Antibacterial Activity

Research indicates that thiophene sulfonamides exhibit noteworthy antibacterial effects. This compound has been investigated for its ability to interact with bacterial targets, demonstrating potential against resistant strains. For instance:

- Case Study : A study evaluated the compound's efficacy against multidrug-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be lower than that of traditional antibiotics, suggesting superior antibacterial properties.

Anticancer Potential

The compound's interactions with specific proteins involved in cancer progression have also been explored.

- Case Study : In vitro studies showed that this compound can inhibit cell proliferation in various cancer cell lines, with IC50 values indicating significant cytotoxicity at concentrations above 10 µM.

Material Science Applications

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics.

Organic Photovoltaics

This compound can be integrated into organic photovoltaic devices due to its ability to facilitate charge transport.

Conductive Polymers

This compound can serve as a building block for synthesizing conductive polymers, which are essential in developing flexible electronic devices.

Data Table: Comparison of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-(4-fluorophenyl)thiophene-2-sulfonamide | Thiophene Sulfonamide | Potential use in cancer therapy due to unique binding properties |

| 5-bromo-N-propylthiophene-2-sulfonamide | Thiophene Sulfonamide | Exhibits antibacterial activity against resistant strains |

| N-(phenyl)thiophene-3-sulfonamide | Thiophene Sulfonamide | Known for its anti-inflammatory effects |

Mechanism of Action

The mechanism of action of N-(2-methylnaphthalen-1-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the aromatic rings can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Synthetic Yields : Bulky substituents (e.g., 3-oxocyclohexyl in ) often yield higher (73–81%) compared to smaller groups like propynyl (49.2% in ), possibly due to stabilized intermediates during synthesis .

- Physical State : Aromatic substituents (e.g., naphthyl) typically produce solids, while aliphatic groups (e.g., propynyl) result in liquids, influencing formulation strategies .

Anticancer Activity:

- N-(Prop-2-yn-1-yl) derivatives () : Lower antiproliferative activity (IC₅₀ > 10 µM) compared to halogenated analogs (e.g., 5-Bromo substituent in 9c), suggesting electron-withdrawing groups enhance bioactivity .

- Ethynyl-phenoxy derivatives (): Substitutions like 2-fluorophenoxy (5b) or naphthalen-1-yloxy (5h) improve antitumor efficacy, likely due to enhanced π-π stacking with target proteins .

Enzyme Inhibition:

- Carbonic Anhydrase (CA) Inhibitors () : Co-crystallized ligands like 9FK (naphthyl-triazole-thiophene-sulfonamide) show high affinity for CA isoforms, attributed to the naphthyl group’s hydrophobic interactions with the enzyme’s active site .

- Gamma-Secretase Inhibitors () : Compound 18’s polycyclic substituent optimizes binding to gamma-secretase, highlighting the role of steric bulk in target engagement .

Comparison with Target Compound :

The 2-methylnaphthalen-1-yl group in the target compound balances lipophilicity (for membrane permeability) and steric bulk (for selective binding). It may exhibit CA or gamma-secretase inhibitory activity akin to 9FK or Compound 18 but with distinct pharmacokinetics due to methyl group positioning .

Physicochemical Properties

- Solubility : Bulky aromatic substituents (e.g., naphthyl) reduce aqueous solubility but enhance lipid bilayer penetration. For example, N-(3-oxocyclohexyl)thiophene-2-sulfonamide () may have higher solubility than the target compound due to its ketone group .

- Melting Points : Derivatives like N-(2-benzoylbenzyl)-N-(phenylethynyl)thiophene-2-sulfonamide (3j, ) melt at 95–96°C, whereas liquid analogs (e.g., 9a) lack crystallinity, affecting stability .

Biological Activity

N-(2-methylnaphthalen-1-yl)thiophene-2-sulfonamide is a compound of interest due to its diverse biological activities, including neuroprotective, antibacterial, and potential anticancer properties. This article synthesizes current research findings on its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a sulfonamide group and a naphthalene moiety. The presence of these functional groups contributes to its biological activity by enhancing binding affinity to target proteins.

Neuroprotective Effects

Research indicates that compounds in the thiophene sulfonamide class can enhance neurite outgrowth in neuronal cell lines. For instance, related compounds have demonstrated the ability to potentiate the effects of nerve growth factor (NGF), leading to increased neurite formation in NS-1 cells. In such studies, the compound showed an effective concentration (EC50) around 1.0 μM, indicating significant neuroprotective potential .

Antibacterial Activity

This compound has been evaluated for its antibacterial properties against various strains of bacteria. While specific data on this compound's antibacterial efficacy is limited, related thiophene sulfonamides have shown potent activity against resistant strains such as Klebsiella pneumoniae and Escherichia coli. For example, compounds within this class exhibited minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL against resistant strains .

Anticancer Potential

Thiophene derivatives have also been investigated for their anticancer properties. The mechanism often involves inhibition of key enzymes that regulate cell proliferation and apoptosis. The structure of this compound may enable it to interact with cancer-related targets, although specific studies on this compound are still needed.

Table 1: Summary of Biological Activities

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific protein targets:

- Neurotrophic Factors : Enhances NGF signaling pathways, leading to improved neuronal survival and growth.

- Antibacterial Mechanisms : Inhibits bacterial cell wall synthesis or disrupts membrane integrity.

- Cancer Pathways : Potentially inhibits kinases involved in cell cycle regulation.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare N-(2-methylnaphthalen-1-yl)thiophene-2-sulfonamide and related sulfonamide derivatives?

- Answer: The synthesis typically involves coupling reactions between thiophene-2-sulfonyl chloride derivatives and substituted naphthylamines. For example, microwave-assisted cross-coupling reactions (e.g., Suzuki-Miyaura coupling) have been used to optimize reaction efficiency, as seen in the synthesis of structurally similar sulfonamides . Key steps include:

- Use of palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide for C–S bond formation.

- Purification via column chromatography and characterization by ¹H/¹³C NMR, LC-MS, and HRMS .

Q. How is the structural integrity of this compound confirmed in experimental settings?

- Answer: Structural validation relies on spectroscopic and crystallographic methods:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity (e.g., aromatic proton integration in the naphthalene and thiophene moieties) .

- X-ray crystallography for resolving bond angles and stereochemistry in related sulfonamide compounds .

- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Q. What preliminary biological assays are used to evaluate the compound’s activity?

- Answer: Initial screening often includes:

- In vitro binding assays (e.g., fluorescence polarization) to measure affinity for targets like Mcl-1 protein .

- Cell viability assays (e.g., CCK-8 or MTT) in cancer cell lines (e.g., lymphoma or leukemia models) to assess anti-apoptotic inhibition .

Advanced Research Questions

Q. How does this compound achieve selectivity for Mcl-1 over other Bcl-2 family proteins?

- Answer: Selectivity is engineered through structure-based drug design :

- Computational docking studies identify key hydrophobic interactions and hydrogen bonds within the Mcl-1 binding pocket (e.g., interactions with Arg263 and Val249 residues) .

- SAR (Structure-Activity Relationship) analysis of derivatives reveals that substituents like 3-phenyl groups on the thiophene ring enhance Mcl-1 binding specificity .

Q. What methodological challenges arise in analyzing conflicting data between in vitro and in vivo efficacy studies for this compound?

- Answer: Discrepancies may stem from:

- Pharmacokinetic limitations (e.g., poor solubility or metabolic instability). Mitigation strategies include prodrug design or formulation optimization (e.g., DMSO-based solutions for in vivo dosing) .

- Off-target effects in complex biological systems. Chemical proteomics (e.g., affinity chromatography coupled with mass spectrometry) can identify unintended protein interactions .

Q. How can computational modeling guide the optimization of this compound for enhanced therapeutic potential?

- Answer: Advanced techniques include:

- Molecular dynamics simulations to predict binding stability and residence time in the Mcl-1 binding pocket .

- Free-energy perturbation (FEP) calculations to prioritize substituents with favorable binding energies .

- ADMET prediction tools (e.g., SwissADME) to optimize solubility, permeability, and metabolic stability .

Q. What combinatorial therapeutic strategies are being explored with this compound?

- Answer: Synergistic approaches include:

- Co-administration with Bcl-2 inhibitors (e.g., venetoclax) to overcome resistance in hematological cancers, as Mcl-1 and Bcl-2 act redundantly in apoptosis regulation .

- Combination with endoplasmic reticulum (ER) stress inducers (e.g., IRE1α inhibitors like STF-083010) to amplify pro-apoptotic signaling .

Methodological Notes

- Data Validation: Cross-reference NMR and HRMS data with synthetic intermediates to rule out impurities .

- Biological Replicates: Use ≥3 independent experiments in cell-based assays to ensure statistical robustness .

- Negative Controls: Include inactive sulfonamide analogs (e.g., lacking the 2-methylnaphthyl group) to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.